MALEIMIDOBUTYRYLBIOCYTIN
Description
Maleimidobutyrylbiocytin (MBB) is a bifunctional chemical reagent designed for site-specific bioconjugation. It contains a maleimide group, which reacts selectively with free sulfhydryl (-SH) groups on cysteine residues or other thiol-containing molecules, and a biocytin moiety, enabling strong binding to avidin or streptavidin conjugates for detection or purification purposes . This compound is widely utilized in protein labeling, immunochemistry, and biomolecular tracking due to its high specificity and compatibility with biological systems. Its synthesis involves coupling N-hydroxysuccinimide (NHS)-activated maleimide with biocytin via a butyryl linker, balancing reactivity and steric accessibility .
Properties
CAS No. |
106873-92-1 |
|---|---|
Molecular Formula |
C8H8NO5Sn |
Molecular Weight |
316.864 |
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)butanoylperoxytin |
InChI |
InChI=1S/C8H9NO5.Sn/c10-6-3-4-7(11)9(6)5-1-2-8(12)14-13;/h3-4,13H,1-2,5H2;/q;+1/p-1 |
InChI Key |
UONIYPFSDAPFJC-UHFFFAOYSA-M |
SMILES |
C1=CC(=O)N(C1=O)CCCC(=O)OO[Sn] |
Synonyms |
MALEIMIDOBUTYRYLBIOCYTIN |
Origin of Product |
United States |
Comparison with Similar Compounds
Maleimidopropionylbiocytin (MPB)
- Structure : Similar to MBB but employs a shorter propionyl (C3) linker instead of butyryl (C4).
- Reactivity : The shorter linker in MPB may increase steric hindrance, reducing accessibility to buried thiol groups in proteins. However, it offers faster reaction kinetics under neutral pH conditions .
- Applications : Preferred for surface-exposed cysteine labeling in aqueous buffers.
Maleimide-PEG₂-Biotin
- Structure : Incorporates a polyethylene glycol (PEG) spacer between maleimide and biotin.
- Reactivity : The hydrophilic PEG linker enhances solubility and reduces aggregation. The extended spacer minimizes steric interference in streptavidin binding, improving detection efficiency in complex matrices.
- Stability : PEGylation increases resistance to hydrolysis compared to alkyl linkers like butyryl .
Sulfo-SMCC-Biotin
- Structure : Features a sulfonated succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) crosslinker.
- Reactivity : The cyclohexane ring provides rigidity, stabilizing the maleimide-thiol bond. The sulfonate group enhances water solubility, making it ideal for cell-surface labeling.
- Limitations : Higher molecular weight may limit cellular uptake compared to MBB.
Functional Comparison
Table 1: Key Properties of Maleimide-Based Biotinylation Reagents
| Property | This compound | Maleimidopropionylbiocytin | Maleimide-PEG₂-Biotin | Sulfo-SMCC-Biotin |
|---|---|---|---|---|
| Linker Type | Butyryl (C4) | Propionyl (C3) | PEG₂ | SMCC |
| Molecular Weight | ~800 Da | ~750 Da | ~1,200 Da | ~600 Da |
| Solubility | Moderate (aqueous) | High (aqueous) | Very High | Very High |
| Reaction pH | 6.5–7.5 | 6.5–7.5 | 7.0–8.0 | 7.0–7.5 |
| Hydrolysis Stability | Moderate | Low | High | Low |
| Applications | Intracellular labeling | Surface protein labeling | In vivo imaging | Cell-surface assays |
Research Findings
- Labeling Efficiency : MBB demonstrates superior labeling efficiency for intracellular proteins compared to Sulfo-SMCC-Biotin, which is restricted to extracellular targets due to its polarity .
- Stability Trade-offs : While Maleimide-PEG₂-Biotin exhibits greater stability in physiological buffers, its larger size impedes penetration through cell membranes, limiting its utility in live-cell imaging .
- Nonspecific Binding: MBB’s butyryl linker reduces nonspecific interactions with hydrophobic protein domains compared to propionyl-based analogs, as shown in mass spectrometry studies .
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